

# An In-depth Technical Guide to 4(Bromomethyl)aniline: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-(Bromomethyl)aniline**, a para-substituted aromatic compound, is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic amino group and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **4-** (**Bromomethyl)aniline**. Detailed methodologies for its synthesis and purification, along with its spectroscopic profile and safety information, are presented. Furthermore, its applications in the construction of complex molecules, particularly in the context of drug discovery and development, are highlighted.

# **Chemical Properties and Structure**

**4-(Bromomethyl)aniline**, also known as p-aminobenzyl bromide, is a crystalline solid at room temperature. Its bifunctional nature, arising from the presence of an amino group and a bromomethyl group on the same aromatic ring, dictates its chemical behavior and makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

# **Physicochemical Properties**



The physicochemical properties of **4-(Bromomethyl)aniline** are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions due to limited available literature.

Property	Value	Source
Molecular Formula	C7H8BrN	[1][2]
Molecular Weight	186.05 g/mol	[1][3]
Appearance	Solid	[3]
Melting Point	Data not available (related compound 4-bromo-3-methylaniline: 80-82 °C)	[1]
Boiling Point (Predicted)	270.1 ± 15.0 °C at 760 mmHg	[3][4]
Density (Predicted)	1.534 ± 0.06 g/cm <sup>3</sup>	[4]
Solubility	Soluble in polar organic solvents.	[5]
pKa (Predicted)	4.24 ± 0.10	[4]

## **Structural Information**

The structure of **4-(Bromomethyl)aniline** is characterized by a benzene ring substituted at the 1 and 4 positions with an amino group and a bromomethyl group, respectively. This parasubstitution pattern is a key determinant of its reactivity.



Identifier	Value	Source
IUPAC Name	4-(bromomethyl)aniline	[1][2]
Synonyms	p-Aminobenzyl bromide, Benzenamine, 4- (bromomethyl)-	[2]
CAS Number	63516-03-0	[3]
SMILES	C1=CC(=CC=C1CBr)N	[2][4]
InChI	InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2	[1][2]
InChIKey	ASSMPDZEDVTRKG- UHFFFAOYSA-N	[1][3]

# **Synthesis and Purification**

The synthesis of **4-(Bromomethyl)aniline** can be achieved through various routes, with the choice of method often depending on the desired scale and purity. A common approach involves the bromination of a protected p-toluidine derivative followed by deprotection.

# Experimental Protocol: Synthesis of 4-(Bromomethyl)aniline

This protocol is based on established methods for the synthesis of similar aniline derivatives.[1] [6][7]

#### Step 1: Acetylation of p-Toluidine

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ptoluidine (1 equivalent) in glacial acetic acid.
- Slowly add acetic anhydride (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux for 2 hours.



- After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.
- Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

#### Step 2: Bromination of N-(4-methylphenyl)acetamide

- Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
- Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as dibenzoyl peroxide.
- Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and filter off the succinimide byproduct.
- Remove the solvent under reduced pressure to obtain crude N-(4-(bromomethyl)phenyl)acetamide.

#### Step 3: Hydrolysis of N-(4-(bromomethyl)phenyl)acetamide

- To the crude N-(4-(bromomethyl)phenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(Bromomethyl)aniline.

## **Purification**



The crude **4-(Bromomethyl)aniline** can be purified by recrystallization.

Protocol: Recrystallization

- Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water.[8][9]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

# **Spectroscopic Characterization**

While experimental spectra for **4-(Bromomethyl)aniline** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[3][10][11][12][13][14][15][16][17]

# <sup>1</sup>H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a parasubstituted benzene ring (an AA'BB' system). The protons ortho to the electron-donating amino group are expected to be upfield compared to those ortho to the bromomethyl group.
- Methylene Protons (-CH<sub>2</sub>Br): A singlet around δ 4.4 ppm.
- Amine Protons (-NH<sub>2</sub>): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Bromomethyl Carbon (-CH₂Br): A signal in the aliphatic region, typically around δ 33 ppm.



Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The
carbons attached to the amino and bromomethyl groups will have distinct chemical shifts, as
will the two sets of equivalent CH carbons.

## FT-IR Spectroscopy (Predicted)

- N-H Stretching: Two bands in the region of 3300-3500 cm<sup>-1</sup>, characteristic of a primary amine.
- C-H Stretching (Aromatic): Signals above 3000 cm<sup>-1</sup>.
- C-H Stretching (Aliphatic): Signals below 3000 cm<sup>-1</sup>.
- C=C Stretching (Aromatic): Peaks in the 1450-1600 cm<sup>-1</sup> region.
- C-N Stretching: A band around 1250-1350 cm<sup>-1</sup>.
- C-Br Stretching: A signal in the fingerprint region, typically below 800 cm<sup>-1</sup>.

## **Mass Spectrometry (Predicted Fragmentation)**

The mass spectrum of **4-(Bromomethyl)aniline** is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br isotopes in an approximate 1:1 ratio).[18][19] Key fragmentation pathways would likely involve the loss of a bromine radical to form a stable benzylic carbocation, and fragmentation of the aniline moiety.

# **Reactivity and Applications**

The dual functionality of **4-(Bromomethyl)aniline** makes it a highly versatile reagent in organic synthesis.

# Reactivity

 Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, directing electrophilic aromatic substitution to the ortho positions.



Bromomethyl Group: The bromomethyl group is an excellent electrophilic site, readily
participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are
possible due to the benzylic position).[3] This allows for the introduction of a wide variety of
functional groups.

# **Applications in Synthesis**

**4-(Bromomethyl)aniline** is a key building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands its synthetic utility.[5][20][21][22][23]

Experimental Workflow: Suzuki-Miyaura Coupling



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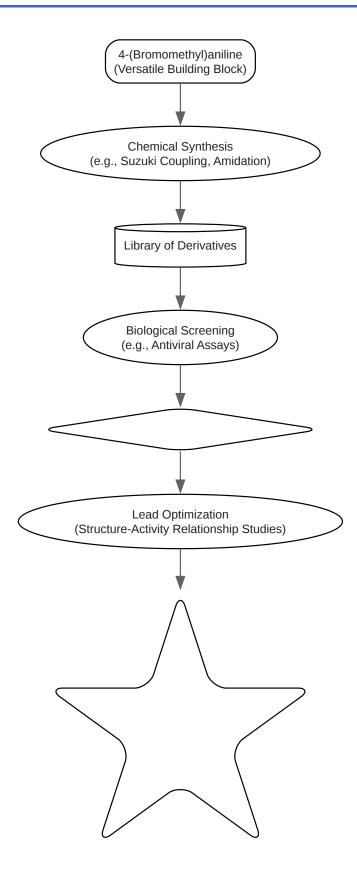
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving **4- (Bromomethyl)aniline**.

# **Role in Drug Discovery**

Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[24] **4-(Bromomethyl)aniline** serves as a valuable precursor for the synthesis of biologically active molecules. For instance, it has been utilized in the development of potent inhibitors of Ebola and Marburg virus entry, highlighting its potential in the discovery of novel antiviral agents.[3] The ability to readily modify both the amino and bromomethyl groups allows for the systematic exploration of structure-activity relationships in drug development campaigns.

Logical Relationship: From Building Block to Potential Therapeutic





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